N-(3-cyanophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4OS/c22-21(23,24)19-15-7-2-1-3-8-17(15)28-20(16(19)11-26)30-12-18(29)27-14-6-4-5-13(9-14)10-25/h4-6,9H,1-3,7-8,12H2,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVUDYJFZCFIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C(=C2C(F)(F)F)C#N)SCC(=O)NC3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyanophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₄F₃N₃OS
- CAS Number : 626228-76-0
This structure includes a cyanophenyl group and a tetrahydrocycloheptapyridine moiety, which are significant for its biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities including:
-
Anticancer Activity
- The compound has shown promising results against various cancer cell lines. Studies indicate that it may induce apoptosis and inhibit cell proliferation through mechanisms involving tubulin destabilization and cell cycle arrest .
- In vitro studies have demonstrated significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
- Antimicrobial Properties
- Neuroprotective Effects
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity
- Interaction with Cellular Signaling Pathways
- Oxidative Stress Modulation
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity : A study published in the journal Molecules demonstrated that derivatives of similar structures exhibited low micromolar activity against MCF-7 cells. The mechanism was linked to microtubule destabilization leading to apoptosis .
- Antimicrobial Efficacy : Research conducted on various derivatives indicated that modifications in the structure could enhance antimicrobial properties, providing insights into the development of new antibiotics based on this scaffold .
Data Table: Biological Activity Summary
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential as a pharmacological agent due to its structural similarities to known bioactive molecules.
1.1 Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of the cyano and trifluoromethyl groups is known to enhance biological activity against various cancer cell lines. Studies have shown that such compounds can induce apoptosis in cancer cells, making them candidates for further development in oncology treatments .
1.2 Neuroprotective Effects
The tetrahydro-pyridine structure suggests potential neuroprotective properties. Compounds that mimic neurotransmitter functions or inhibit neurotoxic pathways are being explored for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The specific interactions of this compound with neural receptors could provide insights into its efficacy in neuroprotection .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of N-(3-cyanophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide is crucial for optimizing its pharmacological properties.
2.1 Modifications and Derivatives
Modifying the functional groups attached to the core structure can significantly influence the biological activity of the compound. For instance:
- Cyanophenyl Group : Enhances lipophilicity and may improve cellular uptake.
- Trifluoromethyl Group : Often increases metabolic stability and bioavailability.
Researchers are actively synthesizing derivatives to identify more potent analogs with improved therapeutic profiles .
Several studies have highlighted the potential applications of this compound:
4.1 Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was linked to apoptosis induction through mitochondrial pathways .
4.2 Case Study: Neuroprotective Effects
Another research effort focused on evaluating the neuroprotective effects of a related compound in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal death by reducing oxidative stress markers .
Comparison with Similar Compounds
The compound is compared to structurally related acetamides, focusing on substituents, synthesis efficiency, spectroscopic properties, and biological activity. Below is a detailed analysis:
Structural Features
Key Observations :
- Substituent Impact: The 3-cyanophenyl group (vs. 2-cyanophenyl in 352329-31-8) may alter electronic properties and solubility. Trifluoromethyl (CF₃) groups, common across all compounds, improve lipophilicity and metabolic resistance .
Spectroscopic Data
- NMR Trends: The 3-cyanophenyl group in the target compound would likely show aromatic protons near δ 7.5–8.0 ppm, similar to δ 7.75 ppm in 352329-31-8 . Trifluoromethyl groups cause characteristic ¹⁹F NMR shifts at δ -60 to -70 ppm .
- Mass Spectrometry :
- Molecular ion peaks for trifluoromethyl-containing acetamides (e.g., [M+H]⁺ = 299.34 in ) align with theoretical values for the target compound (~444 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
